![molecular formula C17H15NO5 B12903801 Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate CAS No. 68207-91-0](/img/structure/B12903801.png)
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing quinoline-2,4-dicarboxylate derivatives involves a pseudo three-component reaction using aryl amines and dimethyl/diethyl acetylenedicarboxylates with 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous due to its metal-free nature, high regioselectivity, shorter reaction time, and broad substrate scope with good yields.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. For example, the preparation of quinoline-2,3-dicarboxylic acid involves reacting a dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, acetylenedicarboxylates, and Vilsmeier reagents. Reaction conditions typically involve moderate temperatures (e.g., 80°C) and solvents such as acetonitrile and toluene .
Major Products
The major products formed from these reactions include diester quinoline derivatives, triesters, and various substituted quinoline compounds .
Applications De Recherche Scientifique
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the production of materials such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of diethyl furo[3,2-c]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, which can lead to their antibacterial and antineoplastic activities . The compound’s structure allows it to interact with biological molecules, disrupting their normal functions and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2,4-dicarboxylate derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Fluoroquinolines: These compounds contain a fluorine atom, which enhances their biological activity and provides unique properties.
Uniqueness
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of the furo ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
68207-91-0 |
|---|---|
Formule moléculaire |
C17H15NO5 |
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
diethyl furo[3,2-c]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO5/c1-3-21-16(19)13-11-9-18-12-8-6-5-7-10(12)14(11)23-15(13)17(20)22-4-2/h5-9H,3-4H2,1-2H3 |
Clé InChI |
QEQUMAVEVTXQJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=NC3=CC=CC=C32)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


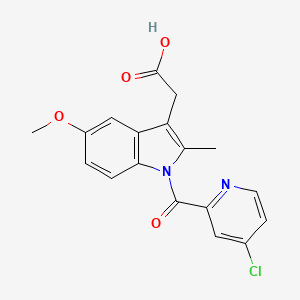
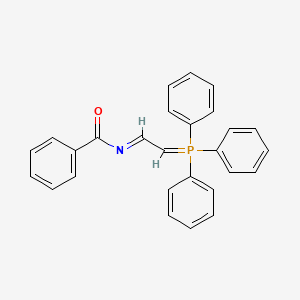

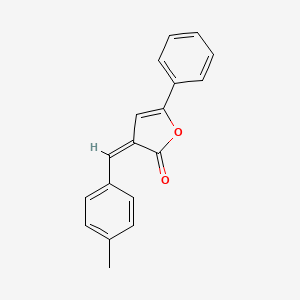
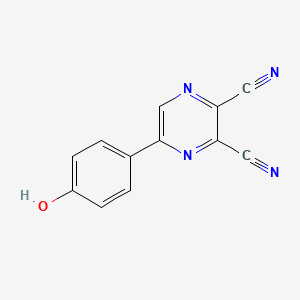

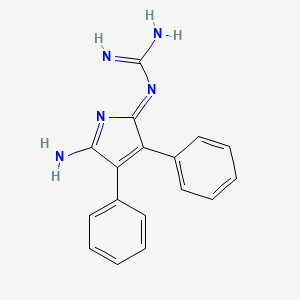
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
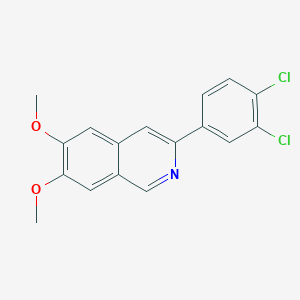
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)


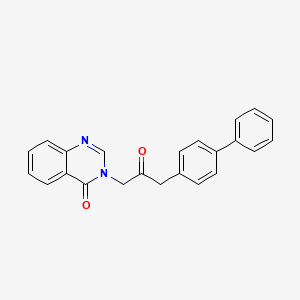
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
